molecular formula C22H20Cl2N4OS B10861564 DPTN dihydrochloride

DPTN dihydrochloride

货号: B10861564
分子量: 459.4 g/mol
InChI 键: GTWKWBXTCBUKTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DPTN dihydrochloride (CAS: 325767-87-1) is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) involved in modulating physiological processes such as inflammation, cancer progression, and neuroprotection. Its molecular formula is C22H20Cl2N4OS, with a molecular weight of 459.39 g/mol. Structurally, it features a pyridinecarboxamide backbone, a thiazolyl ring, and dimethylphenyl substituents, which contribute to its high receptor-binding affinity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C22H20Cl2N4OS

分子量

459.4 g/mol

IUPAC 名称

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C22H18N4OS.2ClH/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17;;/h3-13H,1-2H3,(H,25,26,27);2*1H

InChI 键

GTWKWBXTCBUKTR-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C.Cl.Cl

产品来源

United States

准备方法

Reaction Mechanism

  • Substrate Preparation :

    • 4-Pyridinyl glyoxal (α-ketoaldehyde) is halogenated to form α-bromo-4-pyridinyl glyoxal.

    • 3,5-Dimethylphenyl thiourea is prepared via reaction of 3,5-dimethylphenyl isothiocyanate with ammonia.

  • Cyclocondensation :
    The α-bromo-4-pyridinyl glyoxal reacts with 3,5-dimethylphenyl thiourea in ethanol under reflux (78–80°C, 12–18 hours). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by dehydrohalogenation to form the thiazole ring.

Equation :

C6H3(CH3)2NHCSNH2+BrC(O)C5H4NThiazole intermediate+HBr\text{C}6\text{H}3(\text{CH}3)2\text{NHCSNH}2 + \text{BrC(O)C}5\text{H}_4\text{N} \rightarrow \text{Thiazole intermediate} + \text{HBr}

Optimization Insights

  • Catalyst : Palladium-rhodium alloy membranes (90% Pd, 10% Rh) enhance hydrogenation efficiency in precursor synthesis (e.g., 2,4-diaminophenol dihydrochloride in Patent US4323708A).

  • Solvent : Ethanol ensures solubility of intermediates and facilitates byproduct removal via filtration.

Amide Bond Formation

The thiazole-2-amine intermediate undergoes amidation with nicotinoyl chloride to yield DPTN free base.

Procedure

  • Activation : Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl<sub>2</sub>) in dry dichloromethane (DCM).

  • Coupling : Thiazole-2-amine (1 eq) reacts with nicotinoyl chloride (1.2 eq) in dimethylformamide (DMF) with triethylamine (Et<sub>3</sub>N) as a base (0–5°C, 4 hours).

Equation :

Thiazole-NH2+C5H4NCOClEt3NDPTN free base+HCl\text{Thiazole-NH}2 + \text{C}5\text{H}4\text{NCOCl} \xrightarrow{\text{Et}3\text{N}} \text{DPTN free base} + \text{HCl}

Yield and Purity

  • Yield : 80–90% after column chromatography (silica gel, ethyl acetate/hexanes).

  • Purity : >98% confirmed via HPLC (C18 column, acetonitrile/water).

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt to enhance solubility and stability.

Salt Precipitation

  • Acid Treatment : DPTN free base is dissolved in anhydrous isopropanol, and HCl gas is bubbled through the solution until pH ≤ 2.0.

  • Crystallization : The mixture is cooled to 0–5°C, inducing precipitation. Crystals are filtered, washed with cold isopropanol, and dried under vacuum.

Equation :

DPTN+2HClDPTN\cdotp2HCl\text{DPTN} + 2\text{HCl} \rightarrow \text{DPTN·2HCl}

Recrystallization

  • Solvent System : Methanol/acetone (1:3 v/v) removes residual impurities.

  • Final Purity : ≥98.5% (H-NMR, HPLC).

Process Optimization and Scaling

Catalytic Hydrogenation

Patent US4323708A highlights the role of Pd-Rh catalysts in hydrogenation steps, achieving 92% yield for dihydrochloride intermediates. For DPTN, analogous conditions (H<sub>2</sub> at 60 atm, 140°C) reduce reaction times by 50% compared to atmospheric pressure.

Green Chemistry Considerations

  • Solvent Recycling : Isopropanol and DMF are recovered via distillation (>90% efficiency).

  • Waste Reduction : HBr byproducts from thiazole synthesis are neutralized with NaOH to NaBr, minimizing environmental impact.

Analytical Characterization

Table 2. Key Physicochemical Properties of this compound

PropertyValueMethodReference
Molecular Weight459.39 g/molMass spectrometry
Solubility5 mg/mL in DMSOUSP dissolution
Melting Point235–238°C (dec.)Differential scanning calorimetry
Purity≥98.5%HPLC

Challenges and Solutions

  • Impurity Control :

    • Residual Pd (<10 ppm) is removed via activated charcoal treatment.

    • Byproducts (e.g., unreacted thiourea) are eliminated via recrystallization.

  • Scale-Up :

    • Continuous flow reactors improve thiazole cyclization consistency (PATENT CN103265439A).

    • Cryogenic HCl gas handling prevents equipment corrosion .

化学反应分析

反应类型

DPTN 二盐酸盐主要经历取代反应,因为存在反应性官能团,例如噻唑环和吡啶环。它还可以在特定条件下参与氧化和还原反应。

常见试剂和条件

    取代反应: 常见试剂包括卤代化合物和亲核试剂,例如胺和硫醇。

    氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。

    还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要产物

从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,取代反应可以生成各种取代的噻唑衍生物,而氧化和还原反应可以改变噻唑环和吡啶环上的官能团 .

科学研究应用

DPTN 二盐酸盐在科学研究中具有广泛的应用:

    化学: 它被用作工具化合物来研究 A3 腺苷受体及其在各种生化途径中的作用。

    生物学: 研究人员使用 DPTN 二盐酸盐来研究 A3 腺苷受体在不同生物体中的生理和病理作用。

    医学: 该化合物正在探索其在治疗青光眼、哮喘和其他炎症性疾病等疾病中的潜在治疗作用。

    工业: DPTN 二盐酸盐用于开发新药物,并用作药物筛选分析中的参考化合物 .

作用机制

DPTN 二盐酸盐通过选择性结合 A3 腺苷受体来发挥作用,从而阻断腺苷的作用。这种抑制阻止了腺苷结合通常激活的下游信号通路。分子靶标包括 A3 腺苷受体,所涉及的途径主要与环状 AMP (cAMP) 信号传导有关 .

相似化合物的比较

Comparison with Similar Adenosine Receptor Modulators

Selectivity and Potency Profiles

The table below compares this compound with other adenosine receptor-targeting compounds, emphasizing receptor subtype selectivity, potency, and applications:

Compound Target Receptor Ki Values (nM) Selectivity Primary Application
This compound A3AR Human: 1.65; Mouse: 9.61; Rat: 8.53 >100-fold selectivity for A3AR Research on A3AR-mediated diseases
MRS 1754 A2BAR Human A2B: 2.0; A1/A3: >10,000 High selectivity for A2B over A1/A3 Studying A2B roles in asthma, diabetes
5'-N-Ethylcarboxamidoadenosine (NECA) Pan-adenosine receptors A1: 14; A2A: 20; A3: 25 Non-selective agonist General adenosine receptor activation
Key Findings:

DPTN vs. MRS 1754 :

  • DPTN targets A3AR with species-specific potency, whereas MRS 1754 selectively inhibits A2BAR. The latter’s negligible affinity for A1/A3 (<1% of DPTN’s A3AR potency) makes it unsuitable for A3AR-focused studies.
  • DPTN’s cross-species efficacy (human, mouse, rat) supports translational research.

DPTN vs. NECA: NECA is a non-selective agonist with similar affinity for all adenosine receptors, limiting its utility in subtype-specific studies. DPTN’s antagonism and selectivity enable precise modulation of A3AR pathways in conditions like cancer and ischemia.

Structural and Functional Advantages

  • This compound : The dihydrochloride salt enhances solubility for in vivo applications, while its thiazolyl and pyridine groups optimize receptor binding.
  • MRS 1754 : Features a xanthine derivative structure, common in A2BAR antagonists, but lacks cross-reactivity with A3AR.

生物活性

DPTN dihydrochloride, chemically known as N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide dihydrochloride, is a potent and selective antagonist of the A3 adenosine receptor (A3AR). This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions related to pain, ischemia, and inflammation.

DPTN exhibits high affinity for the A3 adenosine receptor with reported Ki values ranging from 0.36 to 1.65 nM for human A3AR and 1.6 to 8.53 nM for rat A3AR . The compound's structure-activity relationship (SAR) indicates that modifications to its chemical structure can significantly influence its binding affinity and selectivity towards different adenosine receptors.

Table 1: Binding Affinities of DPTN

Receptor TypeKi Value (nM)
Human A3AR0.36 - 1.65
Rat A3AR1.6 - 8.53

DPTN functions primarily as an antagonist at the A3 adenosine receptor, which is implicated in various physiological processes including immune response modulation and regulation of inflammation . By blocking this receptor, DPTN may help alleviate conditions exacerbated by excessive adenosine signaling.

Biological Effects

Research indicates that DPTN can reduce intrapulmonary pressure when used in conjunction with corticosteroids like dexamethasone, suggesting potential therapeutic benefits in respiratory conditions . Furthermore, its ability to cross the blood-brain barrier in animal models opens avenues for investigating its effects on central nervous system disorders.

Example Case Study: Inflammation Reduction

A study evaluating the anti-inflammatory effects of DPTN demonstrated significant reductions in inflammatory markers in a rat model of lung inflammation when administered alongside dexamethasone. This highlights its potential role as an adjunct therapy in managing inflammatory conditions .

Research Findings

Recent studies have focused on synthesizing radiolabeled derivatives of DPTN for imaging studies, which could further elucidate its pharmacokinetics and receptor binding dynamics across different species . The development of high-affinity radioligands based on DPTN has been particularly promising for non-invasive imaging techniques.

Table 2: Radioligand Characteristics

RadioligandKd Value (nM)Species
[^3H]MRS77990.55Human
[^3H]MRS77993.74Mouse
[^3H]MRS77992.80Rat

常见问题

Q. What is the primary mechanism of action of DPTN dihydrochloride in adenosine receptor studies, and how is its selectivity validated?

this compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), with species-specific binding affinities (Ki values: 1.65 nM for human, 9.61 nM for mouse, and 8.53 nM for rat A3AR) . To validate selectivity, researchers should perform competitive radioligand binding assays using labeled adenosine receptor ligands (e.g., [³H]-NECA for A3AR) and compare displacement curves across A1, A2A, and A2B receptor subtypes. Cross-reactivity can be ruled out by confirming negligible inhibition (>100 nM Ki) at non-target receptors. Dose-response studies in transfected cell lines (e.g., HEK293 expressing human A3AR) further validate specificity .

Q. What experimental protocols are recommended to determine the optimal concentration range for this compound in vitro?

Optimal concentrations are derived from dose-response curves using functional assays such as cAMP inhibition (for A3AR antagonism) or calcium mobilization. Start with a logarithmic concentration range (e.g., 0.1–1000 nM) and calculate IC50 values. For example, in A3AR-expressing cells, pre-incubate DPTN for 15–30 minutes before agonist challenge (e.g., Cl-IB-MECA). Include controls with selective A3AR agonists/antagonists (e.g., MRS1523) to confirm target engagement. Ensure purity >99% (via HPLC) to avoid off-target effects from impurities .

Q. How should researchers address batch-to-batch variability in this compound for reproducible results?

Standardize assays using certified reference materials with documented purity (>99%) and lot-specific Certificates of Analysis (CoA). Perform quality control (QC) checks via mass spectrometry and NMR to confirm structural integrity. Pre-test each batch in a standardized binding assay (e.g., A3AR displacement) and normalize results to a reference batch. Report batch numbers and QC data in publications to enhance reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical when administering this compound in vivo to study A3AR-mediated pathways?

Key factors include:

  • Species-specific pharmacokinetics : Adjust doses based on interspecies Ki differences (e.g., higher doses in mice due to lower A3AR affinity) .
  • Route of administration : Intraperitoneal (IP) or intravenous (IV) delivery ensures bioavailability; validate plasma concentrations via LC-MS/MS.
  • Off-target effects : Include control groups with A3AR knockout models or co-administer a selective A3AR agonist (e.g., IB-MECA) to confirm mechanism-specific effects.
  • Toxicity screening : Conduct acute toxicity studies (e.g., 14-day observation post-dose) to rule out non-specific organ damage .

Q. How can researchers reconcile discrepancies in reported Ki values for this compound across species?

Discrepancies arise from receptor homology differences (e.g., 85% sequence identity between human and rat A3AR) and assay conditions (e.g., GTPγS vs. cAMP assays). To address this:

  • Use species-specific receptor constructs in transfected cell lines.
  • Standardize assay buffers (e.g., Mg²⁺ concentration) and temperature (25°C vs. 37°C).
  • Validate findings with orthogonal methods (e.g., functional cAMP assays alongside binding studies) .

Q. What methodological approaches are recommended for studying synergistic effects between this compound and other adenosine receptor modulators?

  • Isobolographic analysis : Combine DPTN with A2A antagonists (e.g., SCH58261) at fixed ratios and calculate combination indices (CI <1 indicates synergy).
  • Pathway-specific assays : Measure downstream markers (e.g., phosphorylated ERK for A3AR signaling) in the presence of dual modulators.
  • In vivo synergy testing : Use tumor xenograft models (e.g., A3AR-overexpressing cancers) to assess combined efficacy versus monotherapy. Always include vehicle and single-agent controls .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。